[4-(Aminomethyl)piperidin-1-yl](3-fluorophenyl)methanone hydrochloride
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Overview
Description
“4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride” is a chemical compound with the molecular formula C13H18ClFN2O and a molecular weight of 272.7462232 . It is also known by its CAS number 1286273-88-8 .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring bound to a phenyl group, with an aminomethyl group attached to the piperidine ring and a fluorophenyl group attached as a methanone .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Scientific Research Applications
Synthesis and Evaluation in Drug Design
Arylcycloalkylamines, including compounds similar to "4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride," have been identified as pharmacophoric groups in the development of antipsychotic agents. Research by Sikazwe et al. (2009) explored the contributions of arylalkyl substituents to the potency and selectivity of binding affinity at D(2)-like receptors, highlighting the importance of such structures in enhancing drug efficacy and selectivity for target receptors Sikazwe et al., 2009.
Investigating Mechanisms of Action
The compound and its derivatives serve as a base for investigating mechanisms of action in various biochemical pathways. For instance, research on nucleophilic aromatic substitution reactions, as studied by Pietra and Vitali (1972), provides insights into how modifications in the piperidine moiety can affect chemical reactivity and potential biological activities Pietra & Vitali, 1972.
Application in Neuropharmacology
Lurasidone, a drug with a structurally related benzisothiazole derivative, highlights the application of similar compounds in the treatment of psychotic and mood disorders. The review by Pompili et al. (2018) discusses the efficacy, safety, and tolerability of Lurasidone for treating schizophrenia and bipolar depression, emphasizing the compound's low risk of inducing metabolic side effects Pompili et al., 2018.
Development of Chemosensors
The development of fluorescent chemosensors, as discussed by Roy (2021), showcases the utility of compounds with benzimidazole moieties (a core structure shared by derivatives of the compound ) in detecting various analytes due to their high selectivity and sensitivity. This application is crucial in analytical chemistry and diagnostics Roy, 2021.
Exploration in Anticancer Research
Compounds with the 4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride scaffold are investigated for their antineoplastic properties. Hossain et al. (2020) review the discovery and development of novel series of these compounds as potential antineoplastic agents, noting their exceptional cytotoxic properties and tumour-selective toxicity Hossain et al., 2020.
Safety and Hazards
Properties
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(3-fluorophenyl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O.ClH/c14-12-3-1-2-11(8-12)13(17)16-6-4-10(9-15)5-7-16;/h1-3,8,10H,4-7,9,15H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNUKUBYDCGOAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=CC(=CC=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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